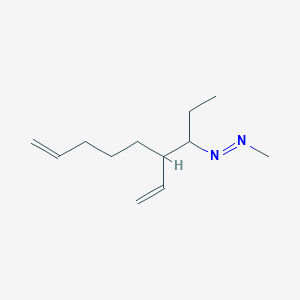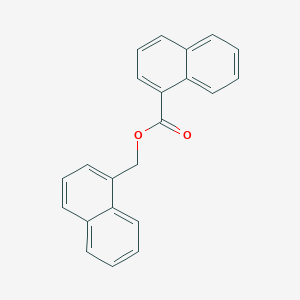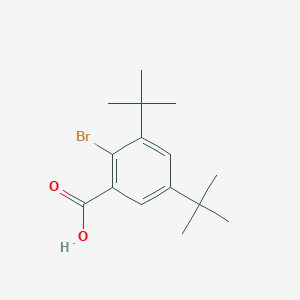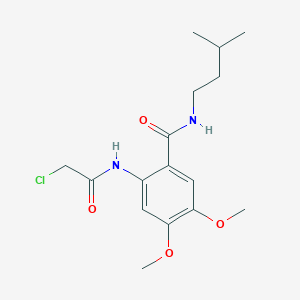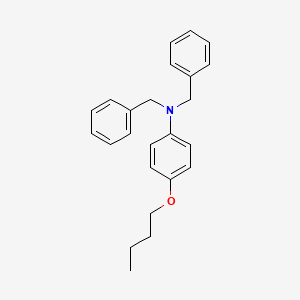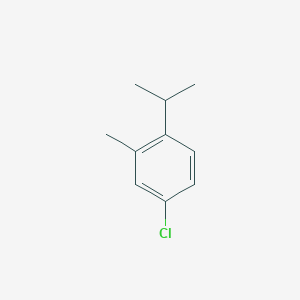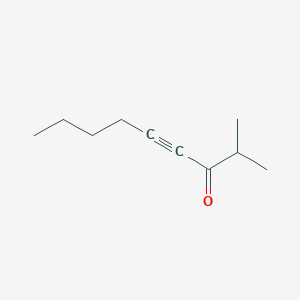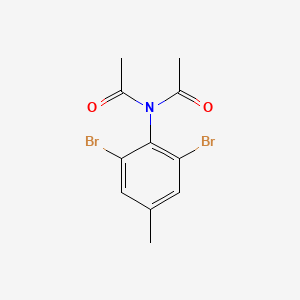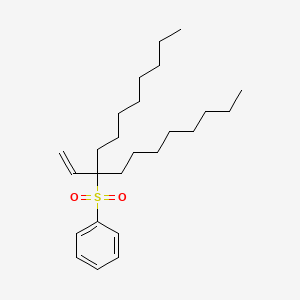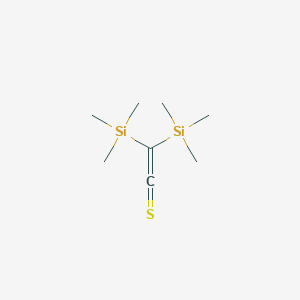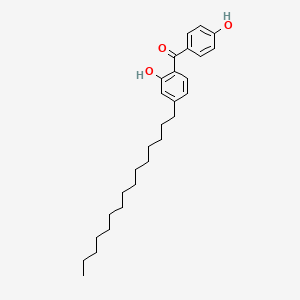![molecular formula C13H9BrN4O8S B14515015 N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline CAS No. 62606-07-9](/img/structure/B14515015.png)
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline is a complex organic compound characterized by the presence of bromine, methanesulfonyl, and trinitroaniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The methanesulfonyl group is introduced through sulfonation reactions, while the trinitroaniline moiety is formed via nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-triaminoaniline, while substitution of the bromine atom can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can result in various biological and chemical effects, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline include:
- N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitrobenzene
- This compound derivatives with different substituents
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Eigenschaften
CAS-Nummer |
62606-07-9 |
|---|---|
Molekularformel |
C13H9BrN4O8S |
Molekulargewicht |
461.20 g/mol |
IUPAC-Name |
N-(3-bromo-5-methylsulfonylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H9BrN4O8S/c1-27(25,26)10-3-7(14)2-8(4-10)15-13-11(17(21)22)5-9(16(19)20)6-12(13)18(23)24/h2-6,15H,1H3 |
InChI-Schlüssel |
VWXIVXPCGOVAJN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



